4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide
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Overview
Description
4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromo acetophenone with vetraldehyde in the presence of piperidine or sodium hydroxide can yield intermediate compounds that are further processed to obtain the target molecule . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to activate signaling pathways like NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and cancer progression . The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular function.
Comparison with Similar Compounds
4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiproliferative and antimetastatic effects.
Berberine: A piperidine alkaloid with antimicrobial and anticancer properties
Properties
IUPAC Name |
4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-12-4-7-15-5-2-1-3-6-15)20-13-10-17(11-14-20)16-8-9-16/h1-3,5-6H,4,7-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTNCGXUTBWYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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